molecular formula C19H17N3O4 B13027877 methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B13027877
M. Wt: 351.4 g/mol
InChI Key: PMTFLAWFQMHLPS-UHFFFAOYSA-N
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Description

Methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are a group of indole alkaloids known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of tryptamine with an appropriate aldehyde to form a Schiff base, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The nitro group and the beta-carboline core play crucial roles in its binding affinity and specificity. The compound can interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique due to its specific combination of the nitrophenyl group and the beta-carboline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C19H17N3O4/c1-26-19(23)16-10-14-13-4-2-3-5-15(13)20-18(14)17(21-16)11-6-8-12(9-7-11)22(24)25/h2-9,16-17,20-21H,10H2,1H3

InChI Key

PMTFLAWFQMHLPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C24

Origin of Product

United States

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